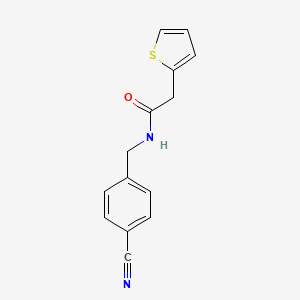![molecular formula C30H33O3PSi B14916714 Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is an organosilicon compound that features both phosphine and silane functionalities. This compound is notable for its unique combination of properties, making it valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane can be synthesized through the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The silane group can also interact with surfaces, making it useful in surface modification applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl(2-(triethoxysilyl)naphthalen-1-yl)phosphane
Uniqueness
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its biphenyl backbone, which provides additional rigidity and electronic properties compared to its analogs. This structural feature enhances its performance in specific applications, such as catalysis and material science .
Propriétés
Formule moléculaire |
C30H33O3PSi |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
diphenyl-[2-(2-triethoxysilylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H33O3PSi/c1-4-31-35(32-5-2,33-6-3)30-24-16-14-22-28(30)27-21-13-15-23-29(27)34(25-17-9-7-10-18-25)26-19-11-8-12-20-26/h7-24H,4-6H2,1-3H3 |
Clé InChI |
ZCIKUOCQQGPFFM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)
![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)










![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)

